molecular formula C10H8OS3 B1667398 Anethole trithione CAS No. 532-11-6

Anethole trithione

Cat. No. B1667398
CAS RN: 532-11-6
M. Wt: 240.4 g/mol
InChI Key: KYLIZBIRMBGUOP-UHFFFAOYSA-N
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Description

Anethole trithione is a medication used to treat dry mouth associated with medication or radiotherapy of the head and neck . It has a broad range of unique functions, from increasing salivary secretion to help treat xerostomia, to demonstrating an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes . It is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis .


Synthesis Analysis

Anethole trithione has a wide range of physiological activities, but its use is limited due to its poor water solubility . To improve the solubility of ATT, a novel phosphate prodrug (ATXP) was synthesized and characterized . This was done by relying on the availability of the hydroxy group in 5- (4-hydroxyphenyl)-3 .


Molecular Structure Analysis

The molecular formula of Anethole trithione is C10H8OS3 . The molecular weight is 240.35 g/mol . The structure includes a methoxyphenyl group attached to a dithiole-thione derivative .


Chemical Reactions Analysis

Anethole trithione possesses a high lipophilicity but an extremely low water solubility, which limits its dissolution and absorption . Furthermore, ATT is quickly metabolized into 4-hydroxy-anethole trithione (ATX, which demonstrates a similar pharmacological activity to ATT) by way of O-demethylation .


Physical And Chemical Properties Analysis

Anethole trithione has a molecular weight of 240.4 g/mol . It is a member of methoxybenzenes . It is a substituted dithiolthione and analog of chemopreventive agent oltipraz .

Safety And Hazards

Anethole trithione is toxic by intramuscular route and moderately toxic by ingestion and intraperitoneal routes . It is a poison and can emit toxic fumes of SOx when heated to decomposition . Common side effects include softening of stool and/or discoloration of the urine to a bright yellow .

Future Directions

Anethole trithione is being studied in the treatment of cancer . The concept that activators of endogenous UCP2 such as anethole trithione are a new class of uncouplers with translational significance has been proven for the first time . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

5-(4-methoxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIZBIRMBGUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=S)SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046651
Record name Anethole trithione
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Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action.
Record name Anethole trithione
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Product Name

Anethole trithione

CAS RN

532-11-6
Record name 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione
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Record name Anetholtrithion [JAN]
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Record name Anethole trithione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13853
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Record name Anethole trithione
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Record name 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione
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Record name ANETHOLTRITHION
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
642
Citations
T Hamada, T Nakane, T Kimura, K Arisawa… - The American journal of …, 1999 - Elsevier
… Methods: A cholagogue, anethole trithione (AT) was administered to patients with symptomatic hyposalivation (xerostomia) caused by senile hypofunction (4 men and 17 women; senile …
Number of citations: 108 www.sciencedirect.com
T Li, Z Zhang, H Jiao, L Zhang, Y Tian, Y Chen… - Analytica chimica …, 2007 - Elsevier
… method coupled with tandem mass spectrometry via electrospray ionization (ESI) source (HPLC–MS/MS) has been developed and validated for the determination of anethole trithione (…
Number of citations: 6 www.sciencedirect.com
RA Lubet, VE Steele, I Eto, MM Juliana… - … journal of cancer, 1997 - Wiley Online Library
… The chemopreventive efficacy of N-acetyl-L-cysteine (NAC), anethole trithione, miconazole … Anethole trithione, a substituted dithiolthione and an analog of the relatively broad-spectrum …
Number of citations: 94 onlinelibrary.wiley.com
P Chen, Y Luo, L Hai, S Qian, Y Wu - European journal of medicinal …, 2010 - Elsevier
… A metabolite-based prodrug strategy to increase the solubility of anethole trithione was … of anethole trithione were synthesized via substituting the methyl group of anethole trithione with …
Number of citations: 27 www.sciencedirect.com
Q Jing, Y Shen, F Ren, J Chen, Z Jiang, B Peng… - … of pharmaceutical and …, 2006 - Elsevier
To evaluate the relative bioavailability of anethole trithione (ATT) from self-microemulsifying drug delivery system (SMEDDS) and tablet, a sensitive, accurate and reliable liquid …
Number of citations: 30 www.sciencedirect.com
J YU, X JIANG, J YANG - Chinese Journal of Pharmaceutical …, 2005 - ingentaconnect.com
… anethole trithione in human plasma. Method(Using acetonitrile to deposit protein directly%the anethole trithione … Results(Anethole trithione was completely separated from the impurity%…
Number of citations: 1 www.ingentaconnect.com
X Yan, F Xu, J Ji, P Song, Y Pei, M He… - Acta Pharmacologica …, 2022 - nature.com
Intracerebral hemorrhage (ICH) is a devastating disease, in which neuroinflammation substantially contributes to brain injury. Uncoupling protein 2 (UCP2) is a member of the …
Number of citations: 8 www.nature.com
W Li, J Deng, J Qiao, Q Li, Y Zhang - Journal of pharmaceutical and …, 2008 - Elsevier
A simple, selective and reproducible high-performance liquid chromatographic (HPLC) method via enzymatic hydrolysis of glucuronide conjugates of 4-hydroxy-anethole trithione (ATX) …
Number of citations: 11 www.sciencedirect.com
F Ren, Q Jing, J Cui, J Chen, Y Shen - Journal of dispersion …, 2009 - Taylor & Francis
The characteristics of self-nanoemulsifying drug delivery system (SNEDDS) of Anethole trithione (ATT) for oral administration by the combined use of surfactants were investigated. In …
Number of citations: 18 www.tandfonline.com
T Nagano, M Takeyama - Journal of pharmacy and …, 2001 - academic.oup.com
… Anethole trithione, a choleretic, has been reported to be … a single dose of anethole trithione raised the concentrations of … chronic treatment with anethole trithione increased the number …
Number of citations: 32 academic.oup.com

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